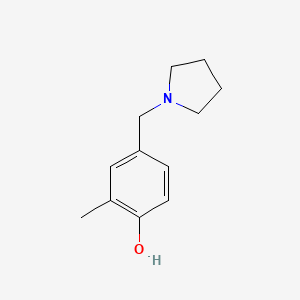
2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol
描述
2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is a biologically significant alkylaminophenol compound. It contains both amine and phenol functional groups, making it a versatile molecule in various chemical and biological applications. This compound has garnered attention due to its potential use in medical applications, particularly in cancer treatment, owing to its high antioxidant properties .
作用机制
Target of Action
It is known that alkylaminophenol compounds, to which this molecule belongs, have been used frequently in cancer treatment . This suggests that the compound may target cancer cells or pathways involved in cancer progression.
Mode of Action
Alkylaminophenol compounds are known for their high antioxidant properties , which suggests that this compound might interact with its targets by neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Biochemical Pathways
Given its potential role in cancer treatment , it may be involved in pathways related to cell proliferation, apoptosis, or oxidative stress.
Result of Action
Given its potential use in cancer treatment , it may induce cell death in cancer cells or inhibit their proliferation.
生化分析
Biochemical Properties
It is known that alkylaminophenol compounds, which include 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol, are frequently used in cancer treatment . They are preferred in medical applications due to their high antioxidant properties .
Cellular Effects
Alkylaminophenol compounds are known to have antiproliferative action against cancer cells , suggesting that this compound may have similar effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is typically achieved through the Petasis reaction. This reaction involves the interaction of an aldehyde, an amine, and a boronic acid under mild conditions. The Petasis reaction is favored for its simplicity and efficiency in producing alkylaminophenol compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Petasis reaction’s scalability and mild reaction conditions make it a suitable candidate for industrial synthesis. The reaction’s adaptability to various substrates further enhances its industrial applicability .
化学反应分析
Types of Reactions: 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Quinones
Reduction: Alcohols or amines
Substitution: Halogenated or nitrated derivatives
科学研究应用
2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antioxidant properties and potential use in cancer treatment.
Medicine: Explored as a pharmaceutical ingredient due to its antiproliferative action against cancer cells.
Industry: Utilized in the synthesis of various biologically active compounds.
相似化合物的比较
- 2-Methyl-4-(hydroxymethyl)phenol
- 2-Methyl-4-(aminomethyl)phenol
- 2-Methyl-4-(piperidin-1-ylmethyl)phenol
Comparison: 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is unique due to its specific structural features, such as the pyrrolidine ring, which enhances its biological activity and stability. Compared to similar compounds, it exhibits higher antioxidant properties and greater potential in medical applications .
属性
IUPAC Name |
2-methyl-4-(pyrrolidin-1-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-8-11(4-5-12(10)14)9-13-6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKMVVKXIWOUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2746112.png)
![1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B2746114.png)
![3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2746119.png)
![N-cyclohexyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2746120.png)
![3-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2746121.png)
![2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2746122.png)
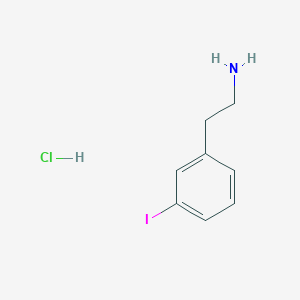
![(2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2746125.png)
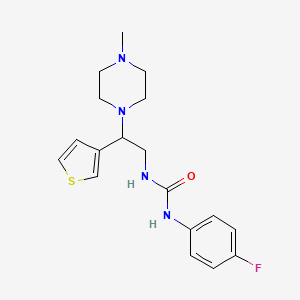
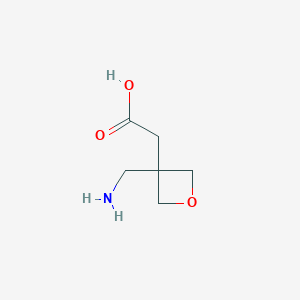
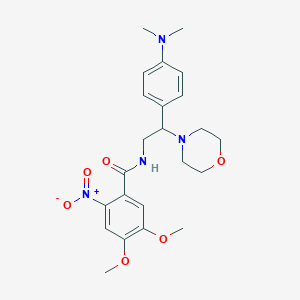
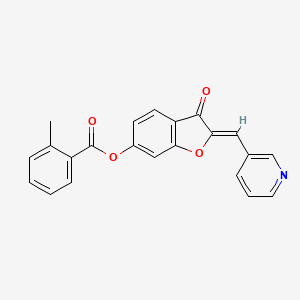
![2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2746132.png)
![4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2746133.png)
